1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride
Overview
Description
1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is a chemical compound with a complex molecular structure . It is a derivative of spiro compounds and contains a sulfur and nitrogen atom in its backbone . The compound has a CAS Number of 958451-81-5 .
Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNS2 . The InChI code is 1S/C6H11NS2.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 197.75 .Scientific Research Applications
Synthetic Approaches and Core Structures
1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is associated with a family of compounds known as spiroaminals, which have garnered attention due to their unique structures and potential biological activities. These compounds, including various azaspiro ring systems, have been recognized as the core of certain natural or synthetic products possessing notable biological activities. The intricate structures of these compounds pose a significant challenge for chemical synthesis, prompting the development of various strategies to construct these spiroaminals (Sinibaldi & Canet, 2008).
Matrix Metalloproteinase Inhibition
A series of novel sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives have been designed, synthesized, and tested for their inhibitory activity against matrix metalloproteinase-2 (MMP-2). These compounds showcased moderate inhibitory activity, and certain derivatives also exhibited antiproliferative activity against various cell lines. This indicates the potential application of these compounds in developing phosphonate-based MMP inhibitors (Zhang et al., 2017).
Gelatinase Inhibition and Therapeutic Potential
1,4-Dithia-7-azaspiro[4,4]nonane derivatives have also been studied for their ability to inhibit gelatinase A, an endopeptidase linked to solid tumors. These compounds demonstrated satisfactory inhibition activity, and some even showed more potent inhibition than the control compound LY52. Additionally, specific derivatives exhibited moderate anti-proliferative and anti-metastatic activities, suggesting their potential as lead compounds for further chemical optimization in therapeutic applications (Shi et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1,4-Dithia-7-azaspiro[4A related compound, sulfonyl phosphonic 1,4-dithia-7-azaspiro[44]nonane derivatives, has been shown to exhibit activity against matrix metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling.
Mode of Action
The exact mode of action of 1,4-Dithia-7-azaspiro[4The related sulfonyl phosphonic 1,4-dithia-7-azaspiro[44]nonane derivatives have shown inhibitory activity against MMP-2 . This suggests that 1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride might interact with its target to inhibit its activity, leading to changes in cellular processes.
Properties
IUPAC Name |
1,4-dithia-7-azaspiro[4.4]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHBEFICDRSGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12SCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669689 | |
Record name | 1,4-Dithia-7-azaspiro[4.4]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-81-5 | |
Record name | 1,4-Dithia-7-azaspiro[4.4]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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